Cas no 28739-48-2 (1H-Benzimidazole-1-propanenitrile,2,6-dimethyl-)
28739-48-2 structure
Product Name:1H-Benzimidazole-1-propanenitrile,2,6-dimethyl-
CAS-nummer:28739-48-2
MF:C12H13N3
MW:199.251722097397
CID:239448
PubChem ID:45078512
Update Time:2025-04-19
1H-Benzimidazole-1-propanenitrile,2,6-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzimidazole-1-propanenitrile,2,6-dimethyl-
- (5Z)-5-undecenonitrile
- (Z)-undec-5-enenitrile
- 1-cyanodec-4Z-ene
- 1-Cyanoethyl-2,6-dimethylbenzimidazol
- 3-(2,6-dimethyl-benzoimidazol-1-yl)-propionitrile
- 5-Undecenenitrile, (E)-
- 5-Undecenenitrile, (Z)-
- ACMC-20lmky
- AGN-PC-0018KI
- CTK2H0466
- CTK2J5319
- 28739-48-2
- 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile
-
- Inchi: 1S/C12H13N3/c1-9-4-5-11-12(8-9)15(7-3-6-13)10(2)14-11/h4-5,8H,3,7H2,1-2H3
- InChI-sleutel: NZCVEQPEQKTMKZ-UHFFFAOYSA-N
- LACHT: N1(C(C)=NC2C=CC(C)=CC1=2)CCC#N
Berekende eigenschappen
- Exacte massa: 199.11109
- Monoisotopische massa: 199.111
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 267
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 41.6A^2
- XLogP3: 1.8
Experimentele eigenschappen
- PSA: 41.61
1H-Benzimidazole-1-propanenitrile,2,6-dimethyl- Gerelateerde literatuur
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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